1-Methyl-2-(phenoxymethyl)-pyrrolidine
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Overview
Description
1-Methyl-2-(phenoxymethyl)-pyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with a methyl group at the first position and a phenoxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(phenoxymethyl)-pyrrolidine typically involves the reaction of 2-pyrrolidinemethanol with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of a continuous flow system also minimizes the formation of by-products and enhances the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(phenoxymethyl)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent such as dichloromethane.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(phenoxymethyl)-pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(phenoxymethyl)-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-2-(phenoxymethyl)-pyrrolidine can be compared with other similar compounds, such as:
2-Phenoxymethylpyrrolidine: Lacks the methyl group at the first position, which can affect its chemical reactivity and biological activity.
1-Methyl-2-(methoxymethyl)-pyrrolidine: Contains a methoxymethyl group instead of a phenoxymethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-methyl-2-(phenoxymethyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChI Key |
GXHUWYAGVDTPAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1COC2=CC=CC=C2 |
Origin of Product |
United States |
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